lithium 1-(cyanomethyl)-1H-imidazole-4-carboxylate
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Overview
Description
Lithium 1-(cyanomethyl)-1H-imidazole-4-carboxylate: is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 1-(cyanomethyl)-1H-imidazole-4-carboxylate typically involves the reaction of 1-(cyanomethyl)-1H-imidazole-4-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
- Dissolve 1-(cyanomethyl)-1H-imidazole-4-carboxylic acid in water.
- Add lithium hydroxide to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product by filtration and dry it under reduced pressure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(cyanomethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: It can be reduced to form reduced imidazole derivatives.
Substitution: The cyanomethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylate derivatives, while reduction may produce imidazole-4-carboxylate alcohols.
Scientific Research Applications
Lithium 1-(cyanomethyl)-1H-imidazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various imidazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials, such as ionic liquids and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of lithium 1-(cyanomethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. For example, it may inhibit glycogen synthase kinase-3 (GSK-3), which plays a role in cellular signaling and metabolism.
Comparison with Similar Compounds
Lithium 1-(cyanomethyl)-1H-imidazole-4-carboxylate can be compared with other similar compounds, such as:
Lithium 1-(cyanopropyl)-1H-imidazole-4-carboxylate: This compound has a similar structure but with a longer alkyl chain, which may affect its reactivity and applications.
Lithium 1-(methylcarbonyloxy)-1H-imidazole-4-carboxylate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
CAS No. |
2377035-26-0 |
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Molecular Formula |
C6H4LiN3O2 |
Molecular Weight |
157.1 |
Purity |
95 |
Origin of Product |
United States |
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